7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a heterocyclic compound that features a pyrido[3,4-D]pyrimidine core structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the 7-position and a methylthio substituent at the 2-position. Its unique structure imparts significant biological activity and potential applications in medicinal chemistry and organic synthesis. The compound has been identified with the CAS number 1226776-86-8 and is of interest for its potential as a pharmacophore in various therapeutic contexts, particularly in enzyme inhibition.
The compound can be synthesized through multi-step organic reactions involving various precursors and reagents. It is available for purchase from chemical suppliers, indicating its relevance in research and development.
7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine belongs to the class of pyrido[3,4-D]pyrimidines, which are characterized by their bicyclic structure comprising both pyridine and pyrimidine rings. These compounds are notable for their diverse pharmacological activities and are often studied for their potential as drug candidates.
The synthesis of 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine typically involves several key steps:
The synthetic routes often require careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Multi-step synthesis may involve purification techniques such as chromatography to isolate intermediates.
The molecular structure of 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine can be represented as follows:
Key structural data includes:
7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine can undergo various chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine primarily revolves around its role as an enzyme inhibitor. In medicinal chemistry contexts:
The specific pathways affected depend on the biological targets engaged by this compound during research applications .
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data indicates that the compound's stability may be influenced by environmental factors such as pH and temperature during storage and handling.
7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine has several applications in scientific research:
The systematic IUPAC name 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine provides a complete structural description of this heterocyclic compound. The root name "pyrido[3,4-d]pyrimidine" defines the bicyclic scaffold consisting of pyrimidine fused with pyridine at specific ring positions: the pyrimidine ring is fused across the 3 and 4 positions of the pyridine ring. The "5,6,7,8-tetrahydro" prefix indicates reduction of the pyridine ring, saturating all bonds except those shared with the pyrimidine ring. The "7-Boc" designation specifies the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at position 7, while "2-(methylthio)" denotes the methylthioether (-SCH₃) substituent at position 2 of the pyrimidine ring. This nomenclature follows IUPAC fusion rules for heterocyclic systems where the base component (pyrimidine) is prioritized over the attached component (pyridine) [1] [9].
Tetrahydropyrido[3,4-d]pyrimidine derivatives exhibit systematic naming variations based on substituents and saturation patterns. For example, removal of the Boc group yields 2-methylthio-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1159882-42-4), while changing the fusion orientation produces isomeric scaffolds like 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 157327-49-6). The positional isomerism significantly influences physicochemical properties and biological interactions, making precise nomenclature essential for scientific communication [6] [10].
The molecular formula C₁₃H₁₉N₃O₂S defines the elemental composition of 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This formula accounts for:
The calculated molecular weight is 281.38 g/mol, consistent with the specification provided in commercial sources [1]. High-resolution mass spectrometry would yield an exact mass of 281.1198 g/mol (C₁₃H₁₉N₃O₂S), allowing precise analytical identification. The molecular weight falls within the optimal range for drug-like molecules (200-500 g/mol), suggesting potential bioavailability as a pharmaceutical intermediate. The Boc group (C₅H₉O₂) constitutes approximately 32% of the total molecular mass, highlighting its significant contribution to the compound's properties and the mass change expected upon deprotection [1] [9].
Table 1: Elemental Composition Analysis
Element | Atom Count | Mass Contribution (g/mol) | Percentage of Total Mass |
---|---|---|---|
Carbon (C) | 13 | 156.17 | 55.52% |
Hydrogen (H) | 19 | 19.15 | 6.81% |
Nitrogen (N) | 3 | 42.02 | 14.94% |
Oxygen (O) | 2 | 32.00 | 11.38% |
Sulfur (S) | 1 | 32.06 | 11.40% |
Total | 38 | 281.38 | 100% |
While X-ray crystallographic data for 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine remains unreported in the available literature, related tetrahydropyridopyrimidine structures exhibit characteristic conformational features. The saturated piperidine-like ring typically adopts a chair conformation, with the Boc group occupying an equatorial position to minimize steric strain. The pyrimidine ring remains planar, and the methylthio substituent lies coplanar with this ring due to partial conjugation with the electron-deficient system [4].
NMR Spectroscopy provides critical structural validation. Predicted ¹H NMR signals (CDCl₃) include:
¹³C NMR reveals key electronic environments:
Infrared Spectroscopy shows characteristic absorption bands:
Mass spectrometry fragmentation patterns typically show loss of the tert-butyl group (m/z 225) followed by isocyanate elimination (m/z 170), with the molecular ion peak [M+H]⁺ at m/z 282 confirming the molecular weight [1] [4] [9].
The pyrido[3,4-d]pyrimidine isomer (7-Boc protected compound) differs fundamentally from pyrido[4,3-d]pyrimidine derivatives in ring fusion orientation and electronic properties. In the [3,4-d] fusion, the pyrimidine ring bonds to the pyridine at positions 3 and 4, creating an angular fusion where the ring junction carbon (C4) is electron-deficient. Conversely, the [4,3-d] isomer features fusion at pyridine positions 4 and 3, altering the electronic distribution and molecular shape. This seemingly minor structural variation significantly impacts biological activity, solubility, and chemical reactivity [3] [6] [10].
Table 2: Isomeric Comparison of Tetrahydropyridopyrimidine Derivatives
Structural Feature | 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
---|---|---|---|
CAS Number | 1226776-86-8 | 157327-49-6 | 1159882-42-4 / 676994-65-3 |
Molecular Formula | C₁₃H₁₉N₃O₂S | C₇H₁₁N₃·2HCl (ionized form) | C₈H₁₁N₃ |
Fusion Orientation | [3,4-d] | [4,3-d] | [4,3-d] |
Nitrogen Basicty (Pyridine Ring) | Tertiary amine (N7-Boc protected) | Secondary amine (protonated) | Secondary amine |
Common Biological Roles | Kinase inhibitor precursor [4] | Unprotected scaffold for drug synthesis [6] | Building block for medicinal chemistry [3] |
Salt Form | Neutral compound | Dihydrochloride | Free base |
Key Structural Difference | Boc at N7, SCH₃ at C2 | Unsubstituted core with HCl salts | Methyl group at C2 |
The biological relevance of these isomers is profound. The [3,4-d] series serves as privileged scaffolds for kinase inhibitors, particularly against Axl receptor tyrosine kinase and KRAS mutants, due to optimal spatial positioning of hydrogen bond acceptors. For example, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives demonstrate selective Axl inhibition (IC₅₀ < 50 nM) through interactions with the hinge region of the kinase domain, a property less pronounced in the [4,3-d] isomers [4] [7]. This specificity arises because the [3,4-d] fusion positions the N1 atom and C2 substituent at a 120° angle complementary to Axl's ATP-binding pocket, whereas the [4,3-d] isomer orients these groups at 60°, causing steric clashes.
Synthetic accessibility also differs between isomers. The [3,4-d] series often employs Boc-protected intermediates like 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine for selective functionalization at C2 and C4, while [4,3-d] analogs are commonly synthesized as dihydrochloride salts (CAS 157327-49-6) to enhance crystallinity [6] [9] [10]. These fundamental differences underscore the importance of isomeric distinction in medicinal chemistry programs targeting specific biological pathways.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: